4-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline
Description
4-{4-[6-(3-Methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound featuring a pyridazine core substituted with a 3-methylpyrazole moiety, linked via a piperazine bridge to a tetrahydroquinazoline scaffold. The pyridazine ring (a six-membered di-aza aromatic system) contributes distinct electronic properties, while the tetrahydroquinazoline moiety may enhance binding interactions through conformational rigidity .
Properties
IUPAC Name |
4-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N8/c1-15-8-9-28(25-15)19-7-6-18(23-24-19)26-10-12-27(13-11-26)20-16-4-2-3-5-17(16)21-14-22-20/h6-9,14H,2-5,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGFSVHIKSPDCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NC=NC5=C4CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Differences :
- Substituents : Features 3,5-dimethylpyrazole (vs. 3-methylpyrazole) and an additional methyl group on the pyrimidine ring.
Functional Implications :
- Additional methyl groups could increase steric hindrance, affecting binding pocket accessibility in biological targets. Preclinical studies of similar pyrimidine-based analogs suggest improved metabolic stability due to reduced oxidative metabolism at methyl-substituted positions .
Pyrazolo[3,4-d]pyrimidine Derivatives (e.g., Compounds 2, 3, 7, 9 from )
Structural Differences :
- Core Structure : Pyrazolo[3,4-d]pyrimidine or fused triazolopyrimidine systems instead of pyridazine-tetrahydroquinazoline.
- Linker : Lack the piperazine bridge, reducing conformational flexibility.
Functional Implications :
- Pyrazolo[3,4-d]pyrimidines are established kinase inhibitors (e.g., Src family kinases) due to their planar aromatic systems, which facilitate π-π stacking with ATP-binding pockets.
- Isomerization observed in derivatives (e.g., 7 → 6, 9 → 8) highlights stability challenges under varying conditions, a concern less likely in the rigid tetrahydroquinazoline scaffold of the primary compound .
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives (Compounds 10, 11 from )
Structural Differences :
- Fused Systems : Combine pyrazole, triazole, and pyrimidine rings, creating a larger planar structure.
Functional Implications :
- Increased aromatic surface area may enhance affinity for nucleic acid targets (e.g., DNA topoisomerases) but reduce selectivity due to nonspecific intercalation.
- Synthetically challenging to functionalize compared to the modular piperazine-linked structure of the primary compound .
Comparative Data Table
Research Findings and Implications
- Selectivity: The primary compound’s pyridazine core may offer unique selectivity profiles compared to pyrimidine-based analogs, as pyridazine derivatives are less explored in kinase inhibition but show promise in adenosine A₂ₐ receptor binding .
- Synthetic Feasibility : Modular piperazine linkage simplifies derivatization, unlike fused triazolopyrimidines, which require multistep syntheses .
- Pharmacokinetics : Tetrahydroquinazoline’s partial saturation likely reduces first-pass metabolism compared to fully aromatic systems in compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
